Ethyl 3-(3-oxopropyl)benzoate
Overview
Description
Ethyl 3-(3-oxopropyl)benzoate is an organic compound with the molecular formula C12H14O3 and a molar mass of 206.24 g/mol It is an ester derivative of benzoic acid, specifically characterized by the presence of an ethyl ester group and a 3-oxopropyl substituent on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-(3-oxopropyl)benzoate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl 3-iodobenzoate with a suitable reagent to introduce the 3-oxopropyl group . The reaction typically requires a base such as lithium diisopropylamide (LDA) and is carried out in a solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78°C to -20°C) to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including esterification and subsequent functional group modifications. The choice of reagents, catalysts, and reaction conditions is optimized to achieve high purity and yield suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(3-oxopropyl)benzoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Acidic or basic conditions with suitable nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or acids.
Scientific Research Applications
Ethyl 3-(3-oxopropyl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It serves as a building block in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ethyl 3-(3-oxopropyl)benzoate involves its interaction with specific molecular targets, depending on its application. For instance, in organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its derivatives may interact with enzymes or receptors, modulating biochemical pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Ethyl 3-(2-oxopropyl)benzoate: This compound has a similar structure but with the oxopropyl group at a different position on the benzene ring.
Ethyl 3-(4-oxopropyl)benzoate: Another positional isomer with the oxopropyl group at the fourth position.
Uniqueness: Ethyl 3-(3-oxopropyl)benzoate is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. This positional specificity can lead to different chemical and biological properties compared to its isomers.
Properties
IUPAC Name |
ethyl 3-(3-oxopropyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-15-12(14)11-7-3-5-10(9-11)6-4-8-13/h3,5,7-9H,2,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQKDAROHNRPOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437499 | |
Record name | Ethyl 3-(3-oxopropyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60437499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114837-81-9 | |
Record name | Ethyl 3-(3-oxopropyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60437499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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